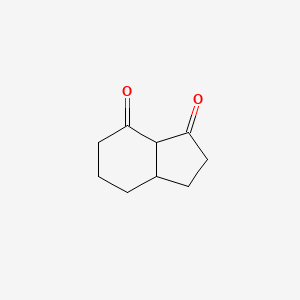

octahydro-1H-indene-1,7-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3a,4,5,6,7a-hexahydro-2H-indene-1,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h6,9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYDYNMZXFQNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(=O)C2C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Octahydro 1h Indene 1,7 Dione and Its Derivatives

Stereoselective and Regioselective Synthesis of Octahydro-1H-indene-1,7-dione Analogues

Achieving control over stereochemistry and regiochemistry is paramount in modern synthesis. For the this compound system, this involves the precise installation of substituents and the controlled formation of stereocenters at the ring junctions and peripheries.

Azomethine ylides are highly reactive 1,3-dipoles that are widely used in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles with a high degree of stereocontrol. wikipedia.orgnih.gov These reactions can generate up to four new contiguous stereocenters. wikipedia.org In the context of indene-dione analogues, this strategy is often applied to 2-ylidene-1H-indene-1,3(2H)-dione derivatives.

The process typically involves the in-situ generation of an azomethine ylide, which then reacts with the exocyclic double bond of the indene-dione derivative (the dipolarophile). researchgate.net For instance, the condensation of an α-amino acid, such as sarcosine (B1681465), with a carbonyl compound like isatin (B1672199) or ninhydrin (B49086) can generate an azomethine ylide via decarboxylation. researchgate.net This ylide can then undergo a 1,3-dipolar cycloaddition with a suitable indene-based dipolarophile to yield complex spiro-pyrrolidinyl-indane structures. researchgate.net The reaction proceeds with high diastereoselectivity, which is influenced by the geometry of the dipole and the approach of the dipolarophile. researchgate.net

A study demonstrated the reaction between azomethine ylides generated from 2-(benzylamino)-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)acetonitriles and β-bromo-β-nitrostyrenes. This reaction afforded highly substituted pyrrolidin-2-ylidene derivatives in a diastereoselective manner. researchgate.net The structure and stereochemistry of such cycloadducts are often confirmed by X-ray crystallography. researchgate.net

Transition metal catalysis offers powerful and efficient pathways for bond formation. For skeletons related to this compound, sophisticated relay catalysis systems have been developed. Palladium-titanium relay catalysis, for example, has been used in the divergent synthesis of spiro-heterocycles. nih.gov This method can achieve an umpolung (polarity reversal) of reactivity, switching from a typical alkoxide-π-allyl pathway to a dienolate pathway. nih.gov This switch, facilitated by the combination of Pd and Ti catalysts, allows for the synthesis of different classes of spiro-heterocycles, such as researchgate.netresearchgate.net and researchgate.netnih.gov systems, from a common precursor with excellent diastereoselectivity. nih.gov

Copper catalysis has also been instrumental. A two-step procedure to synthesize the parent indane-1,3-dione starts from 2-ethynylbenzaldehyde, which undergoes a Cu-catalyzed intramolecular annulation to give 3-hydroxy-2,3-dihydro-1H-inden-1-one in high yield, followed by oxidation. nih.govencyclopedia.pub This highlights the utility of transition metals in the fundamental construction of the indene (B144670) core, which can be a precursor to the saturated octahydroindene system.

Multicomponent Reaction (MCR) Strategies Towards this compound Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net These strategies are well-suited for building molecular diversity and complexity, including frameworks based on indane-1,3-dione, a common precursor to the target scaffold. researchgate.net

One such example is the synthesis of 7-aryl-8H-benzo[h]indeno[1,2-b]quinoline-8-one derivatives, which was achieved through a one-pot reaction catalyzed by a cellulose-based magnetic nanocomposite. nih.gov Another study developed an efficient cascade cyclization to create aminobenzofuran spiroindanone derivatives from 2-bromo-1,3-indandione and other substrates, achieving yields over 95%. researchgate.net These MCRs demonstrate the ability to rapidly construct complex polycyclic systems fused to the indane-dione core under mild or environmentally benign conditions. researchgate.netresearchgate.net

Table 1: Examples of Multicomponent Reactions for Indene-Dione Frameworks

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, indole | Sulfamic acid, Acetonitrile, reflux | Benzo[f]indole-4,9-dione derivative | Good | researchgate.net |

| 2-bromo-1,3-indandione, ortho-hydroxy α-aminosulfones | Optimized cascade conditions | Aminobenzofuran spiroindanone | >95% | researchgate.net |

| Aldehyde, Dimedone, Ammonium Nitrate | Copper/Zeolite NaY, solvent-free | Hexahydro acridine-1,8-dione | High | rsc.org |

Cycloaddition Reactions in the Construction of the Octahydroindene Skeleton (e.g., Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for the formation of six-membered rings. khanacademy.orgyoutube.com It is particularly useful for constructing the bicyclo[4.3.0]nonane (i.e., octahydroindene) skeleton. The reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) ring in a single, concerted step. youtube.com

To construct the octahydroindene framework, a suitable diene can be reacted with a cyclic dienophile such as cyclopent-4-ene-1,3-dione. nih.gov This approach directly establishes the fused bicyclic core. The stereochemistry of the resulting adduct is highly controlled by the stereochemistry of the starting materials, a key feature of the Diels-Alder reaction. youtube.com

Furthermore, intramolecular Diels-Alder (IMDA) reactions provide a powerful route to fused polycyclic systems from a single acyclic or macrocyclic precursor containing both the diene and dienophile moieties. nih.gov A bioinspired, gold-catalyzed tandem reaction involving an initial Diels-Alder step has been shown to rapidly access highly strained polycyclic skeletons, demonstrating the power of combining cycloaddition with catalysis. nih.gov Subsequent reduction of the double bond within the newly formed six-membered ring can then yield the fully saturated octahydroindene skeleton.

Intramolecular Acylation and Annulation Techniques for Indene-Dione Formation (e.g., Friedel-Crafts)

Intramolecular Friedel-Crafts acylation is a classic and effective method for synthesizing cyclic ketones, including the 1-indanone (B140024) core structure. nih.govresearchgate.net The reaction involves the cyclization of an aromatic substrate bearing a carboxylic acid or acid chloride side chain, promoted by a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid. nih.gov

For example, the cyclization of 3-phenylpropanoic acid or its corresponding acid chloride is a common route to 1-indanone. nih.gov To form an indene-dione scaffold, the aromatic precursor must be appropriately substituted. A plausible route could involve the Friedel-Crafts acylation of a substituted benzene (B151609) derivative carrying precursors for both ketone functionalities. For instance, an AlCl₃-promoted acylation of a benzoyl chloride derivative with malonyl chloride has been shown to be an effective approach for synthesizing chlorinated indane-1,3-dione derivatives. encyclopedia.pub Metal triflates have also been used as recyclable catalysts for these acylations, often under microwave irradiation to shorten reaction times. researchgate.net

Table 2: Intramolecular Friedel-Crafts Acylation for Indanone Synthesis

| Substrate | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Phenylpropionic acid chloride | AlCl₃ | Benzene | 1-Indanone | 90% | nih.gov |

| 3-Arylpropanoic acids | Metal triflates | Triflate-anion ionic liquids, Microwave | 1-Indanones | Good | researchgate.net |

| Substituted acids (38) | AlCl₃ | Dichloromethane | Fluorinated 1-indanones (40) | Not specified | nih.gov |

| Chlorinated benzoyl chloride (83) | Malonyl chloride, AlCl₃ | Not specified | Chlorinated indane-1,3-dione (84) | Not specified | encyclopedia.pub |

Convergent and Divergent Synthetic Routes to this compound Scaffolds

The synthesis of complex molecules like this compound and its derivatives can be approached through either convergent or divergent strategies.

A divergent synthesis , conversely, begins with a common intermediate that is elaborated into a library of structurally related compounds. This strategy is particularly powerful for exploring structure-activity relationships. For example, the enantioselective synthesis of (7aS)-7a-methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione, a close analogue of the target compound, provides a chiral building block that can be divergently modified. nih.gov The two distinct carbonyl groups can be selectively functionalized to generate a wide array of derivatives. Similarly, the Pd/Ti relay catalysis system that produces different spiro-heterocycles from a single starting material is a prime example of a divergent, catalyst-controlled strategy. nih.gov

Modern Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For the synthesis of complex cyclic systems like this compound, traditional methods often rely on harsh reagents and volatile organic solvents. In contrast, green chemistry approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources and catalysts. While specific literature on the green synthesis of this compound is not abundant, the principles of green chemistry can be applied to its logical synthetic precursors, particularly through modern variations of the Robinson annulation.

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings in polycyclic systems, making it a key strategy for constructing the octahydro-indene framework. masterorganicchemistry.comwikipedia.orgnumberanalytics.com This reaction classically involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.com Greener alternatives to the traditional base-catalyzed Robinson annulation have emerged, focusing on organocatalysis, the use of alternative solvents, and even solvent-free conditions. ias.ac.in

A plausible synthetic route to a precursor of this compound would involve the Robinson annulation of a cyclopentane-1,3-dione with a suitable α,β-unsaturated ketone, such as methyl vinyl ketone. Modern green approaches to this transformation are detailed below.

Organocatalytic Robinson Annulation:

A significant advancement in green chemistry is the use of small organic molecules as catalysts (organocatalysts) to promote chemical reactions. For the Robinson annulation, chiral amines and amino acids, such as proline, have proven to be effective catalysts. masterorganicchemistry.com These catalysts offer several advantages over traditional metal-based or strong base/acid catalysts:

Low Toxicity: Organocatalysts are often derived from naturally occurring substances and are generally less toxic than heavy metal catalysts.

High Enantioselectivity: Chiral organocatalysts can induce high levels of stereoselectivity, leading to the formation of a specific enantiomer of the product. This is crucial for the synthesis of biologically active molecules where only one enantiomer is desired. acs.orgacs.org

Mild Reaction Conditions: Organocatalytic reactions can often be carried out under mild conditions, at room temperature and neutral pH, which reduces energy consumption and the formation of byproducts. eventact.com

Solvent-Free and Aqueous Conditions: Proline-catalyzed Robinson annulations have been successfully performed under solvent-free ("neat") conditions or in greener solvents like water, significantly reducing the environmental impact of the synthesis. ias.ac.in

The use of a chiral primary amine catalyst derived from amino acids has been shown to be highly efficient for the synthesis of related Wieland-Miescher and Hajos-Parrish ketones, achieving high yields and enantioselectivity with low catalyst loading. This methodology could be directly applicable to the synthesis of this compound precursors.

Biocatalysis in the Synthesis of Bicyclic Ketones:

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry. Enzymes operate under mild conditions (physiological temperature and pH) in aqueous media and exhibit remarkable selectivity. For the synthesis of bicyclic ketones, ketoreductases (KREDs) can be employed for the asymmetric reduction of prochiral ketones to produce chiral alcohols, which are valuable synthetic intermediates. researchgate.net Furthermore, Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidative lactonization of cyclic ketones, a transformation that can be strategically employed in the synthesis of complex heterocyclic frameworks. nih.gov While direct biocatalytic synthesis of this compound has not been reported, the enzymatic resolution of racemic intermediates or the stereoselective reduction of a ketone precursor are highly viable green strategies.

Alternative Solvents and Reaction Conditions:

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents are often volatile, toxic, and difficult to recycle. Green chemistry promotes the use of alternative solvents with a lower environmental impact.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many reactions. While organic substrates may have low solubility in water, the use of co-solvents or phase-transfer catalysts can overcome this limitation.

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their low volatility reduces air pollution, and they can often be recycled. The application of ionic liquids as solvents has been shown to enhance reaction rates and selectivity in some Robinson annulations. numberanalytics.com

Solvent-Free Conditions: Conducting reactions in the absence of a solvent (neat conditions) is an ideal green chemistry scenario, as it completely eliminates solvent waste. Enantioselective cyclizations of prochiral triketones using S-proline as a catalyst have been successfully carried out in the absence of a solvent. ias.ac.in

Microwave Irradiation: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. numberanalytics.com

Below is a table summarizing modern green approaches applicable to the synthesis of this compound precursors via Robinson annulation.

| Green Approach | Catalyst/Condition | Advantages |

| Organocatalysis | Proline, Chiral Amines | Low toxicity, high enantioselectivity, mild conditions, potential for solvent-free reactions. masterorganicchemistry.comias.ac.ineventact.com |

| Biocatalysis | Ketoreductases, Baeyer-Villiger Monooxygenases | High selectivity, mild aqueous conditions, environmentally benign. researchgate.netnih.gov |

| Alternative Solvents | Water, Ionic Liquids | Reduced toxicity and environmental impact, potential for catalyst recycling. numberanalytics.com |

| Solvent-Free | Neat reaction conditions | Eliminates solvent waste, simplified workup, potential for high efficiency. ias.ac.in |

| Energy Sources | Microwave Irradiation | Faster reaction times, increased yields, reduced side reactions. numberanalytics.com |

Reaction Mechanisms and Mechanistic Investigations of Octahydro 1h Indene 1,7 Dione Transformations

Mechanistic Pathways of Key Ring-Forming Reactions

The construction of the fused bicyclic system of octahydro-1H-indene-1,7-dione relies on powerful ring-forming reactions, with the Robinson annulation and the Diels-Alder reaction being two of the most fundamental strategies.

Robinson Annulation

The Robinson annulation is a widely used method for forming a six-membered ring onto an existing ketone. researchgate.netwikipedia.org The process sequentially combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in two main stages:

Michael Addition: The reaction begins with the deprotonation of a ketone by a base to form a nucleophilic enolate. This enolate then attacks an α,β-unsaturated ketone (like methyl vinyl ketone) in a conjugate addition, forming a 1,5-dicarbonyl intermediate known as the Michael adduct. wikipedia.orgmasterorganicchemistry.com

Intramolecular Aldol Condensation: The newly formed 1,5-diketone is then subjected to a base-catalyzed intramolecular aldol condensation. An enolate is formed by deprotonation at an α-carbon, which then attacks the other carbonyl group within the same molecule to form a six-membered ring. masterorganicchemistry.com The resulting β-hydroxy ketone (the aldol addition product) readily undergoes dehydration, typically with heating, to yield the final α,β-unsaturated cyclic ketone, which is the characteristic annulated product. masterorganicchemistry.comyoutube.com

Diels-Alder Reaction

The Diels-Alder reaction is a pericyclic [4+2] cycloaddition that forms a six-membered ring through the reaction of a conjugated diene and a dienophile (an alkene or alkyne). nih.govlibretexts.org This reaction is highly stereospecific and can be a powerful tool for constructing the cyclohexene (B86901) ring of the indene (B144670) core. masterorganicchemistry.com

The mechanism is concerted, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. libretexts.org To form an indene-like system, a suitable cyclic diene would react with a dienophile. The reaction's efficiency and regioselectivity are often enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.org

Role of Transient Intermediates in Indene-Dione Synthesis (e.g., Azomethine Ylide)

Transient intermediates play a pivotal role in the synthesis of complex derivatives of the indene-dione scaffold. Azomethine ylides are particularly significant nitrogen-based 1,3-dipoles, which are often generated in situ and used in [3+2] cycloaddition reactions to create five-membered nitrogen-containing heterocyclic rings. semanticscholar.orgrsc.org

An azomethine ylide consists of an iminium ion adjacent to a carbanion. semanticscholar.org A common method for its generation involves the condensation of an α-amino acid (like sarcosine (B1681465) or proline) with an aldehyde or ketone. semanticscholar.orgnih.gov For instance, the reaction between ninhydrin (B49086) (2,2-dihydroxy-1H-indene-1,3(2H)-dione) and an amino acid like L-proline can generate an unstabilized azomethine ylide intermediate. nih.govnih.gov

This highly reactive ylide can then be trapped by a dipolarophile, such as an activated alkene, in a 1,3-dipolar cycloaddition reaction. semanticscholar.orgucsd.edu This process is highly regioselective and stereoselective, allowing for the construction of complex spirocyclic systems where a pyrrolidine (B122466) ring is fused at the 2-position of the indane-1,3-dione core. nih.govucsd.edu The reaction between an azomethine ylide and an arylidene-1,3-indanedione, for example, is a versatile method for synthesizing spiropyrrolidines. ucsd.edu

Stereochemical Control Mechanisms in this compound Formation

Controlling the stereochemistry during the formation of the this compound core is essential for synthesizing specific isomers. This is achieved through both diastereoselective and enantioselective strategies.

Diastereoselectivity is often inherent in the mechanism of cycloaddition reactions. For example, in the 1,3-dipolar cycloaddition of azomethine ylides, the approach of the ylide to the dipolarophile can be controlled to favor one diastereomer over another. nih.gov The reaction of an azomethine ylide generated from ninhydrin and 1,2,3,4-tetrahydroisoquinoline (B50084) with chalcone (B49325) yields cycloadducts with good diastereoselectivity. nih.gov Similarly, one-pot reactions involving ninhydrin, proline, and acrylates can produce highly diastereoselective octahydrospiro[indene-2,3'-pyrrolizidine]-1,3-diones. nih.gov

Enantioselectivity involves the preferential formation of one enantiomer over the other and is typically achieved using chiral catalysts. The Robinson annulation can be rendered enantioselective by using a chiral catalyst, such as the amino acid S-proline. researchgate.net Proline catalysis is a cornerstone of organocatalysis and is effective in synthesizing optically active enediones. researchgate.net In the synthesis of the Wieland-Miescher ketone, a classic Robinson annulation product, proline catalysis is used to achieve high enantiopurity. researchgate.net The mechanism involves the formation of a chiral enamine intermediate from the ketone and proline, which then directs the Michael addition to the α,β-unsaturated ketone from a specific face, thereby establishing the stereochemistry of the product.

Table 1: Examples of Stereochemical Control in Indene-Dione Synthesis

| Reaction Type | Reagents | Catalyst/Method | Stereochemical Outcome |

|---|---|---|---|

| Robinson Annulation | 2-methyl-cyclohexane-1,3-dione + Methyl vinyl ketone | L-proline | Enantioselective formation of the Wieland-Miescher ketone researchgate.net |

| 1,3-Dipolar Cycloaddition | Ninhydrin + 1,2,3,4-tetrahydroisoquinoline + Chalcone | Thermal | Good diastereoselectivity nih.gov |

| 1,3-Dipolar Cycloaddition | Ninhydrin + Proline + Acrylates | One-pot reaction | High diastereoselectivity nih.gov |

| Domino Reaction | Acyclic tosylamine-tethered β-keto ester | Lithium hydroxide | Diastereoselective synthesis of cis-5-oxodecahydroquinolines wikipedia.org |

Electron Transfer Processes in Electrosynthetic Approaches to this compound Analogues

Electrosynthesis offers an alternative, environmentally friendly approach for synthesizing derivatives of indane-1,3-dione. These methods rely on electron transfer processes at an electrode surface to generate reactive intermediates.

One documented electrosynthetic approach involves the oxidation of catechol derivatives in the presence of 2-aryl-1,3-indandiones, which act as nucleophiles. nih.govucsd.edu The mechanism for this transformation is proposed to be an EC (Electrochemical-Chemical) process. researchgate.net

Electron Transfer (E): The catechol derivative is first oxidized at the anode, losing two electrons and two protons to form a highly reactive o-benzoquinone intermediate. This initial electron transfer is the key activation step.

Chemical Reaction (C): The electrochemically generated o-benzoquinone then acts as an electrophile in a Michael addition reaction with the nucleophilic 1,3-indandione (B147059) derivative present in the solution. researchgate.netsemanticscholar.orgucsd.edu This subsequent chemical step forms the new carbon-carbon bond, leading to the final product.

This method demonstrates how electron transfer can be used to initiate a classic chemical reaction under mild conditions, avoiding the need for harsh oxidizing agents. nih.gov Mechanistic studies based on cyclic voltammetry support this pathway, where the initial electrochemical step is coupled to a subsequent chemical reaction. ucsd.educhemistrysteps.com

Kinetic and Thermodynamic Aspects of this compound Conversions

The stability and reactivity of the this compound system are governed by kinetic and thermodynamic principles. While specific kinetic data for this dione (B5365651) are not widely published, thermodynamic data for the parent hydrocarbon skeleton, hydrindan (octahydro-1H-indene), provides valuable insight into the stability of the fused ring system.

Hydrindan can exist as two primary stereoisomers: cis-hydrindan and trans-hydrindan, referring to the stereochemistry at the ring junction. Thermodynamic studies have shown that the trans isomer is more stable than the cis isomer. This stability difference arises from the conformational arrangement of the rings. In trans-hydrindan, the two six-membered rings are locked in a rigid, chair-like conformation that minimizes steric interactions. In contrast, the cis isomer is more flexible but suffers from greater steric strain due to axial hydrogen interactions, making it energetically less favorable.

The thermodynamic properties for the isomerization between the cis and trans forms of hexahydroindan (B1212726) have been studied, highlighting the energetic landscape of this fundamental bicyclic system.

Table 2: Selected Thermodynamic Data for Hydrindan Isomers

| Compound | Formula | State | ΔfH° (kJ/mol) | Source |

|---|---|---|---|---|

| cis-Octahydro-1H-indene | C₉H₁₆ | gas | -147.4 ± 1.1 | |

| trans-Octahydro-1H-indene | C₉H₁₆ | gas | -158.4 ± 1.1 |

ΔfH° represents the standard enthalpy of formation at 298.15 K.

These data quantitatively show that the trans isomer is approximately 11 kJ/mol more stable than the cis isomer in the gas phase. This inherent thermodynamic preference influences synthetic routes, where reaction conditions can be tuned to favor the formation of the more stable trans-fused product under thermodynamic control. Kinetically controlled reactions, however, may lead to the formation of the less stable cis isomer if its transition state is lower in energy.

Advanced Structural Characterization and Spectroscopic Analysis of Octahydro 1h Indene 1,7 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, APT, COSY)

No published ¹H, ¹³C, APT, or COSY NMR data for octahydro-1H-indene-1,7-dione could be located.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

There are no available single-crystal X-ray diffraction data in the public domain for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Specific high-resolution mass spectrometry data, including molecular formula confirmation and fragmentation patterns for this compound, are not available in the reviewed literature and databases.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

No experimental infrared or Raman spectra for this compound have been found in public spectral databases or scientific publications.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

There is no information available regarding the chiroptical properties, such as electronic circular dichroism or optical rotatory dispersion, of any enantiomers of this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and theoretical studies of the compound “this compound” that would allow for the creation of the detailed article as outlined.

The search for computational data, including quantum chemical calculations, prediction of spectroscopic parameters, analysis of noncovalent interactions, conformational landscape and energetic profiling, and reaction pathway energetics for this compound did not yield any specific studies.

While research exists for structurally related compounds, such as Wieland-Miescher ketone and other bicyclo[4.3.0]nonane derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these analogues. Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline.

Synthetic Applications and Chemical Transformations of Octahydro 1h Indene 1,7 Dione

Octahydro-1H-indene-1,7-dione as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of two carbonyl groups within the octahydro-1H-indene framework provides multiple reaction sites, allowing for sequential and selective chemical modifications. This characteristic makes it an invaluable starting material for the synthesis of natural products and their analogs. For instance, derivatives of the closely related octahydro-1H-inden-1-one scaffold have been utilized in the synthesis of compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The core structure of octahydro-1H-indene, also known as hydrindane, is a recurring motif in various biologically active molecules. nist.govnih.gov The ability to introduce functionality at different positions of the bicyclic system through modern synthetic methods allows for the creation of a diverse library of complex molecules. semanticscholar.org

Derivatization and Functionalization Strategies of the this compound Skeleton

The chemical reactivity of this compound is dominated by its two carbonyl groups, which can undergo a variety of transformations. These reactions allow for the introduction of new functional groups and the construction of more elaborate molecular structures.

Selective Functionalization at Carbonyl Centers

The differential reactivity of the two carbonyl groups in this compound can be exploited to achieve selective functionalization. One common strategy involves the protection of one carbonyl group while the other is modified. For example, in the synthesis of a cis-fused perhydrindanone derivative, one of the carbonyl groups of a related dione (B5365651) was selectively protected as an ethylene (B1197577) ketal. nih.gov This allowed for further transformations on the unprotected carbonyl group. Such selective protections are crucial for directing the regioselectivity of subsequent reactions.

Alkylation, Arylation, and Olefination Reactions

The carbon atoms alpha to the carbonyl groups in this compound are acidic and can be deprotonated to form enolates. These enolates can then react with various electrophiles in alkylation and arylation reactions to introduce new carbon-carbon bonds. For instance, Meyers' bicyclic lactam methodology has been employed for the enantioselective synthesis of hydrindenones, which involves the asymmetric introduction of a quaternary center via alkylation. nih.gov Olefination reactions, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, can be used to convert the carbonyl groups into carbon-carbon double bonds, providing a route to various unsaturated derivatives.

Ring Modification and Expansion Reactions

The this compound skeleton can also undergo ring modification and expansion reactions. These transformations can lead to the formation of new carbocyclic and heterocyclic systems. While specific examples for this compound are not prevalent in the provided search results, related indanone systems are known to undergo such rearrangements.

Synthesis of Spirocyclic Systems Incorporating the Octahydro-1H-indene-Dione Moiety

The dicarbonyl nature of this compound makes it an excellent precursor for the synthesis of spirocyclic compounds. nih.gov Spiro compounds, where two rings share a single atom, are of significant interest in medicinal chemistry and materials science. One common approach involves the reaction of the dione with bifunctional reagents that can react with both carbonyl groups or with a carbonyl and an adjacent active methylene (B1212753) group. For example, spiro indane-1,3-dione compounds have been synthesized through 1,3-dipolar cycloaddition reactions of ninhydrin (B49086) (a hydrated form of indane-1,2,3-trione) with an amino acid and an alkene. researchgate.net This highlights a general strategy that could be adapted for this compound to generate novel spirocyclic frameworks. The synthesis of spirocyclic 1,3-indandione-containing cyclopentenones has also been achieved through transition-metal-free pathways. researchgate.net

Incorporation into Polycyclic and Heterocyclic Frameworks

This compound is a valuable synthon for the construction of more complex polycyclic and heterocyclic systems. The carbonyl groups can participate in various condensation and cyclization reactions to form new fused rings. For instance, the related indane-1,3-dione is a versatile building block for creating fused heterocyclic systems through multicomponent reactions. nih.gov These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and cyclization, to afford complex structures in a single step. Similar strategies can be envisioned for this compound, allowing for the synthesis of novel polycyclic and heterocyclic compounds with potential biological activities. The synthesis of tricyclic heteroaromatic systems containing an annulated indazole fragment has been reported, demonstrating the utility of indane-based structures in building complex heterocyclic frameworks. researchgate.net

In-depth Analysis of this compound in Synthetic Chemistry

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of specific research detailing the role of This compound as a precursor in the formal synthesis of natural products and related structures. While the indane framework is a common motif in synthetic chemistry, and various derivatives of octahydro-1H-indene are utilized as building blocks, the specific isomer, this compound, does not appear to be a widely documented starting material or key intermediate for these purposes.

Extensive searches have revealed information on related compounds, such as other isomers of octahydro-1H-indene-dione and various indanone derivatives, which have established roles in the synthesis of complex molecules. For instance, research has been published on the enantioselective synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and its application as an intermediate in the synthesis of calcitriol (B1668218) analogs. nih.gov Similarly, trans-octahydro-1H-inden-1-one and its derivatives are recognized as valuable building blocks for more complex molecules with potential biological activities.

However, the specific application of this compound in the formal synthesis of natural products is not described in the available scientific literature. A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product. The lack of documentation for this compound in this context suggests that it may not be a common or strategically advantageous precursor for such synthetic routes, or its use is not yet reported in publicly accessible research.

Therefore, the requested detailed article on the synthetic applications and chemical transformations of this compound, specifically focusing on its role as a precursor in the formal synthesis of natural products, cannot be generated based on the current body of scientific evidence.

Future Research Directions and Emerging Trends in Octahydro 1h Indene 1,7 Dione Chemistry

Development of Novel Enantioselective Catalytic Systems for Octahydro-1H-indene-1,7-dione

The creation of chiral this compound is a paramount objective for its potential use as a versatile building block in the asymmetric synthesis of complex molecules. Future research will likely focus on the development of sophisticated catalytic systems capable of controlling the stereochemistry of the bicyclic core. Drawing inspiration from the successful enantioselective syntheses of related structures like the Wieland-Miescher ketone, researchers will likely explore a variety of catalytic approaches.

Organocatalysis, which has proven highly effective for similar bicyclic ketones, stands out as a promising avenue. Chiral primary and secondary amines, such as proline and its derivatives, could be employed to catalyze intramolecular Robinson annulations or similar cyclization strategies that forge the this compound skeleton with high enantiopurity. Additionally, the development of novel phosphine, N-heterocyclic carbene (NHC), or transition-metal-based catalysts could offer alternative and potentially more efficient routes. The exploration of bifunctional catalysts, which can activate both the nucleophilic and electrophilic partners in a cyclization reaction, may also lead to significant breakthroughs in enantiocontrol.

A key challenge will be the selective functionalization of the pre-formed dione (B5365651). Enantioselective reduction of one of the two ketone groups, or the enantioselective alkylation or arylation at one of the α-positions, would provide access to a diverse array of chiral derivatives. The development of enzymatic or chemoenzymatic approaches could also offer highly selective methods for the synthesis of enantiopure this compound and its derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The translation of synthetic routes for this compound to continuous flow and automated platforms represents a significant step towards improving efficiency, safety, and scalability. Flow chemistry offers numerous advantages over traditional batch processes, including precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and a reduction in by-product formation.

Automated synthesis platforms, which can perform numerous reactions in parallel, will be invaluable for the rapid screening of reaction conditions and catalysts for the synthesis of this dione. This high-throughput approach will accelerate the discovery of optimal synthetic routes and facilitate the exploration of the chemical space around the this compound core. The integration of online analytical techniques, such as HPLC and mass spectrometry, will provide real-time data for reaction optimization.

Exploration of Unprecedented Reactivity Patterns and Rearrangements of the this compound Core

The two ketone functionalities in this compound, in conjunction with the stereochemically defined bicyclic framework, create a platform for the discovery of new and interesting chemical transformations. Future research will undoubtedly delve into the unique reactivity of this dione, potentially uncovering novel rearrangement reactions.

For instance, under specific conditions, the rigid hydrindane skeleton could facilitate unique transannular reactions or skeletal rearrangements that are not observed in more flexible acyclic or monocyclic systems. The application of photochemistry or electrochemistry to this compound could also lead to unprecedented reactivity, such as novel cycloadditions or fragmentation pathways.

The selective manipulation of one ketone in the presence of the other will be a central theme of this research. The development of protecting group strategies that can differentiate between the two carbonyls will be crucial for achieving selective transformations. Furthermore, the exploration of the chemistry of the enolates derived from this dione could lead to new methods for the stereocontrolled introduction of substituents at the α-positions.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry will play an increasingly important role in guiding the future development of this compound chemistry. Density Functional Theory (DFT) and other high-level computational methods can be used to predict the feasibility of proposed synthetic routes, to understand the mechanisms of key reactions, and to rationalize the stereochemical outcomes of asymmetric transformations.

For example, computational modeling can be used to design and evaluate new chiral catalysts for the enantioselective synthesis of this compound. By calculating the transition state energies for different catalytic cycles, researchers can predict which catalysts are most likely to provide high levels of enantioselectivity. This predictive power can significantly reduce the amount of experimental work required to develop new synthetic methods.

Computational studies can also provide valuable insights into the reactivity and potential rearrangements of the this compound core. By mapping the potential energy surface of the molecule, it may be possible to identify novel, low-energy reaction pathways that could be exploited for the synthesis of new and interesting compounds. Furthermore, the prediction of spectroscopic properties, such as NMR and IR spectra, can aid in the characterization of new derivatives of this dione.

Strategies for Sustainable and Atom-Economical Synthesis of this compound

In line with the growing emphasis on green chemistry, future synthetic strategies for this compound will prioritize sustainability and atom economy. This will involve the development of catalytic reactions that minimize waste and the use of renewable starting materials where possible.

Atom-economical reactions, such as cycloadditions and tandem reactions, which incorporate all or most of the atoms of the starting materials into the final product, will be highly sought after. For example, the development of a catalytic [4+2] or other cycloaddition reaction to construct the this compound skeleton would be a significant advance in terms of atom economy.

The use of environmentally benign solvents, such as water or supercritical carbon dioxide, and the development of solvent-free reaction conditions will also be important areas of research. Furthermore, the design of synthetic routes that avoid the use of toxic or hazardous reagents will be a key consideration. The principles of green chemistry will guide the development of the next generation of synthetic methods for this versatile dione, ensuring that its potential can be realized in an environmentally responsible manner.

Q & A

Q. What are the established synthetic methodologies for octahydro-1H-indene-1,7-dione, and how can reaction conditions be optimized for purity?

Synthesis typically involves cyclization or oxidation of polycyclic precursors. For example, indene derivatives can be synthesized via condensation reactions using sodium methoxide as a base catalyst, followed by oxidation with agents like Jones reagent to introduce ketone groups . Optimization includes monitoring reaction temperature (e.g., maintaining 0–5°C for sensitive intermediates) and employing chromatographic purification (e.g., silica gel column chromatography) to isolate the dione. Elemental analysis (C, H, N within ±0.4% theoretical values) and NMR spectroscopy (e.g., absence of proton signals at δ > 5 ppm for unsaturated bonds) are critical for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- NMR : H and C NMR identify hydrogen environments and carbonyl groups (e.g., ketones at δ ~210 ppm in C NMR).

- IR : Strong absorbance near 1700–1750 cm confirms ketone functionalities.

Contradictions (e.g., unexpected splitting in NMR) may arise from conformational isomers. Resolution involves computational modeling (DFT for energy-minimized structures) or variable-temperature NMR to assess dynamic effects .

Q. What are the key structural features of this compound, and how do they influence reactivity?

The bicyclic framework (octahydroindene core) imposes steric constraints, directing regioselective reactions. The two ketone groups at positions 1 and 7 act as electrophilic sites, enabling nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH to secondary alcohols). Computational studies (e.g., PubChem’s InChI=1S/C9H12O2) predict bond angles and torsional strain, guiding synthetic pathways .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the crystal structure of this compound derivatives?

SHELXL refines crystallographic data by optimizing parameters like thermal displacement and occupancy. For example, high-resolution data (>1.0 Å) can resolve disordered atoms in the bicyclic framework. Challenges include handling twinning (common in rigid polycyclic systems) using SHELXD for experimental phasing. Best practices:

Q. What computational strategies are recommended for modeling the thermodynamic stability and reaction pathways of this compound?

- DFT Calculations : Use Gaussian or ORCA to compute Gibbs free energy changes for tautomerism or ring-opening reactions.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents stabilizing ketone groups).

- PubChem Data : Leverage InChIKey=IGRYUSXMPCQPHK-UHFFFAOYSA-N for benchmarking computational results against experimental data .

Q. How should researchers address discrepancies between experimental and predicted spectroscopic data for novel derivatives?

Example: If H NMR shows unexpected splitting, consider:

Q. What are the best practices for analyzing oxidative/reductive transformations of this compound in complex matrices?

- Chromatography : Use HPLC-MS with a C18 column (gradient elution: 10–90% acetonitrile in water) to separate oxidation products.

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (ketone λmax ~270 nm).

- Safety Protocols : Adhere to P210 guidelines (avoid ignition sources during NaBH reductions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.